molecular formula C23H23N3O3 B2617296 N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide CAS No. 2034432-20-5

N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Cat. No. B2617296
M. Wt: 389.455
InChI Key: HCCGPJKSUZQIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description






  • Synthesis Analysis



    • The synthesis of N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide involves specific chemical reactions and procedures. Unfortunately, I do not have access to detailed synthetic methods for this compound.





  • Molecular Structure Analysis



    • The molecular structure of N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide consists of a quinoline ring attached to a piperidine-1-carbonyl group, which is further connected to a phenylacetamide moiety.





  • Chemical Reactions Analysis



    • Without specific synthetic details, it is challenging to provide a comprehensive analysis of chemical reactions related to this compound.





  • Physical And Chemical Properties Analysis



    • Physical properties (such as melting point, solubility, and color) and chemical properties (such as reactivity, stability, and acidity) would require experimental data or literature references.




  • Scientific Research Applications

    Structure and Conformation

    Research has explored the structural aspects of molecules similar to N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide, emphasizing their extended conformation and interactions in the crystal form. The structure of molecules like OPC-21268 is stabilized through hydrogen bonding and exhibits specific geometric configurations, demonstrating the importance of molecular structure in the development of therapeutic agents (Kido, Kondo, Yamashita, & Ogawa, 1994).

    Molecular Interactions and Geometry

    Studies on amide derivatives, including those related to N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide, reveal different spatial orientations and their significance in anion coordination. These orientations affect the molecular self-assembly and the formation of channel-like structures, highlighting the role of molecular geometry in designing compounds with desired chemical properties (Kalita & Baruah, 2010).

    Antimicrobial and Antiprotozoal Activity

    Derivatives of N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide, such as 2-(quinolin-4-yloxy)acetamides, have been identified as potent inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains. These compounds exhibit low toxicity to mammalian cells, highlighting their potential as novel therapeutic agents for tuberculosis treatment (Pissinate et al., 2016).

    Luminescent Properties

    The study of aryl amide ligands and their lanthanide complexes, including structures related to N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide, has provided insights into the synthesis and luminescent properties of these compounds. The research shows potential applications in designing materials with specific fluorescence characteristics, which could be useful in various scientific and technological fields (Wu et al., 2006).

    Safety And Hazards



    • Safety information, toxicity, and hazards associated with N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide would also depend on its specific use. Consult relevant safety data sheets or scientific literature for accurate details.




  • Future Directions



    • Future research could explore the compound’s potential applications, optimization of synthesis methods, and further evaluation of its biological activities.




    properties

    IUPAC Name

    N-[4-(4-quinolin-8-yloxypiperidine-1-carbonyl)phenyl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H23N3O3/c1-16(27)25-19-9-7-18(8-10-19)23(28)26-14-11-20(12-15-26)29-21-6-2-4-17-5-3-13-24-22(17)21/h2-10,13,20H,11-12,14-15H2,1H3,(H,25,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HCCGPJKSUZQIIA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H23N3O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    389.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide

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